1-(5-Ethoxypyridin-3-Yl)-1,4-Diazepane

Description

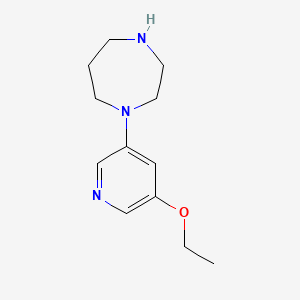

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19N3O |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

1-(5-ethoxypyridin-3-yl)-1,4-diazepane |

InChI |

InChI=1S/C12H19N3O/c1-2-16-12-8-11(9-14-10-12)15-6-3-4-13-5-7-15/h8-10,13H,2-7H2,1H3 |

InChI Key |

RQXFSCANOMMTFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=CC(=C1)N2CCCNCC2 |

Synonyms |

1-(5-ethoxypyridin-3-yl)-1,4-diazepane NS 3573 NS-3573 NS3573 |

Origin of Product |

United States |

Conformational Analysis and Structural Investigations of 1 5 Ethoxypyridin 3 Yl 1,4 Diazepane

Theoretical Considerations of Diazepane Ring Conformations and Flexibility

The seven-membered 1,4-diazepane ring is a non-planar heterocyclic system characterized by significant conformational flexibility. Theoretical and computational studies of related diazepine (B8756704) systems have established that the ring can adopt several low-energy conformations, primarily variations of chair, boat, and twist-boat forms. The interconversion between these conformers is typically rapid at room temperature.

For 1-(5-Ethoxypyridin-3-Yl)-1,4-Diazepane, the diazepane ring is expected to exist as a dynamic equilibrium of these conformers. The most stable conformations are generally pseudo-chair or twist-boat forms, which minimize torsional and steric strain. The presence of the bulky 5-ethoxypyridin-3-yl substituent at the N1 position is predicted to influence the conformational preference, potentially favoring conformations that orient this group in a pseudo-equatorial position to reduce steric hindrance. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of these conformers and the energy barriers for their interconversion. These theoretical models provide a foundational understanding of the molecule's structural landscape.

Spectroscopic Characterization of Conformational Dynamics

Spectroscopic methods are instrumental in experimentally probing the conformational dynamics of flexible molecules like this compound.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the kinetics of conformational exchange processes, such as the ring inversion of the diazepane moiety. In principle, at sufficiently low temperatures, the interconversion between different ring conformations of this compound would become slow on the NMR timescale. This would result in the appearance of distinct signals for protons in different chemical environments within each conformer.

As the temperature is increased, the rate of ring inversion accelerates. This leads to a broadening of the NMR signals, eventually culminating in their coalescence into a single time-averaged signal at higher temperatures. By analyzing the temperature-dependent changes in the NMR lineshape, it is possible to calculate the free energy of activation (ΔG‡) for the ring inversion process. For analogous 1,4-diazepane systems, these barriers are typically in the range that is amenable to DNMR studies. nih.gov Such an analysis for this compound would provide precise quantitative data on the flexibility of its seven-membered ring.

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution information about the solid-state conformation of a molecule. While a crystal structure of this compound in its free form is not publicly available, its structure has been determined in a co-crystal with a protein.

The three-dimensional structure of this compound has been elucidated through its co-crystallization with the Lymnaea stagnalis acetylcholine-binding protein (AChBP), a soluble homolog of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs). rcsb.orgrcsb.orgproteopedia.org The analysis of this co-crystal structure, available in the Protein Data Bank (PDB entry 3U8K), offers direct insight into the bioactive conformation of the molecule when bound to its target.

In this bound state, the 1,4-diazepane ring of the ligand adopts a specific, well-defined conformation. This conformation is a crucial piece of information, as it represents a low-energy state that is recognized by the receptor's binding pocket. The ethoxypyridine moiety is oriented to form key interactions with aromatic residues within the binding site, such as tyrosine and tryptophan, through cation-π and hydrogen bonding interactions. rcsb.org The specific torsion angles and bond lengths of the diazepane ring in this bound conformation can be precisely measured from the crystallographic data.

This ligand-bound structure provides an invaluable experimental snapshot that can be used to validate and refine the theoretical conformational models. It highlights the specific three-dimensional arrangement of atoms that is responsible for its biological activity at nAChRs.

Computational Chemistry Approaches for 1 5 Ethoxypyridin 3 Yl 1,4 Diazepane Research

Quantum Chemical Calculations for Electronic Structure and Molecular Interactions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about the electronic structure, molecular geometry, and reactivity of a compound like 1-(5-Ethoxypyridin-3-Yl)-1,4-Diazepane.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. nih.govnih.govespublisher.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.

DFT calculations can be employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting bond lengths, bond angles, and dihedral angles provide a three-dimensional representation of the molecule.

Furthermore, DFT is instrumental in elucidating the electronic properties of a molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

For a molecule like this compound, DFT calculations would likely reveal the distribution of the HOMO and LUMO across the ethoxypyridine and diazepane moieties, highlighting the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of a 1,4-Diazepane Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The values in this table are hypothetical and representative of what might be obtained for a 1,4-diazepane derivative from a DFT calculation.

To gain a more nuanced understanding of molecular interactions and bonding, several analysis techniques can be applied to the electron density obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the molecular surface, with different colors indicating regions of varying potential. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the hydrogen atoms.

Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. acs.orgprotheragen.aiscielo.org.mx It is based on the relationship between the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be identified and visualized as surfaces in 3D space. Green surfaces typically indicate weak van der Waals interactions, blue surfaces represent strong attractive interactions like hydrogen bonds, and red surfaces denote repulsive steric clashes. acs.org

Electron Localization Function (ELF) analysis offers a method to visualize the regions of high electron localization, which correspond to chemical bonds and lone pairs. wikipedia.orgjussieu.frjussieu.fr The ELF is a scalar field that takes values between 0 and 1, where a value close to 1 indicates a high degree of electron localization. ELF analysis provides a chemically intuitive picture of the bonding within a molecule, clearly distinguishing between core electrons, covalent bonds, and lone pairs of electrons. wikipedia.org For this compound, ELF would help in characterizing the nature of the C-N, C-C, and C-O bonds, as well as visualizing the lone pairs on the nitrogen and oxygen atoms.

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or an enzyme. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking simulations would be used to predict how it fits into the active site of a specific biological target. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govresearchgate.netwjarr.com

The output of a docking simulation provides a detailed 3D model of the ligand-receptor complex, illustrating the specific interactions that stabilize the binding. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.

Electrostatic interactions: Arise from the attraction or repulsion of charged groups.

Pi-pi stacking: Interactions between aromatic rings.

By analyzing these interaction networks, researchers can understand the key molecular features responsible for the ligand's binding affinity and selectivity.

Table 2: Representative Interacting Residues and Interaction Types for a Docked 1,4-Diazepane Ligand

| Interacting Residue | Interaction Type |

| Asp129 | Hydrogen Bond |

| Tyr334 | Pi-pi Stacking |

| Phe290 | Hydrophobic |

| Arg82 | Electrostatic |

Note: This table presents a hypothetical set of interactions that could be identified from a molecular docking study.

Ligand efficiency (LE) is a metric used to assess the binding affinity of a compound in relation to its size. wikipedia.org It is calculated by dividing the binding affinity (often expressed as the Gibbs free energy of binding, ΔG) by the number of non-hydrogen atoms in the ligand. A higher LE value indicates that the molecule achieves a strong binding affinity with a relatively small number of atoms, which is a desirable characteristic in drug design as it often correlates with better pharmacokinetic properties. wikipedia.orgnih.gov

Receptor occupancy refers to the fraction of a particular receptor that is bound by a ligand at a given concentration. While molecular docking itself does not directly calculate receptor occupancy, the predicted binding affinity from docking simulations can be used in pharmacological models to estimate the concentration of the ligand required to achieve a certain level of receptor occupancy. This information is critical for predicting the therapeutic efficacy of a potential drug.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Conformational Stability

While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of the system. nih.gov MD simulations solve Newton's equations of motion for all the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov

For the this compound-receptor complex, an MD simulation would start with the best-docked pose and simulate its behavior in a realistic environment, typically including water molecules and ions. These simulations can be run for nanoseconds to microseconds, providing valuable insights into:

Conformational Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation, the stability of the binding pose can be assessed. A stable RMSD suggests that the ligand remains in its initial binding mode.

Dynamic Binding Interactions: MD simulations can reveal transient interactions that are not captured by static docking methods. They can also show how water molecules in the active site mediate interactions between the ligand and the receptor.

Flexibility of the Receptor: The Root Mean Square Fluctuation (RMSF) of the protein residues can be calculated to identify flexible regions of the receptor that may play a role in ligand binding and unbinding.

Table 3: Representative MD Simulation Analysis Parameters for a Ligand-Receptor Complex

| Parameter | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Stable binding pose |

| Protein Backbone RMSD | 2.0 Å | Stable protein structure |

| Receptor-Ligand H-bonds | 3 | Consistent hydrogen bonding |

Note: These are example values and their interpretations from a typical MD simulation analysis.

By combining these computational approaches, researchers can build a comprehensive understanding of the chemical properties of this compound and its potential interactions with biological targets, thereby guiding further experimental studies in the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Development of Predictive Models for Biological Activity

In a typical QSAR study, researchers synthesize a series of related compounds and test their biological activity. This data is then used to build a mathematical model that correlates the chemical structures of the compounds with their activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding further research and saving resources. For a QSAR model to be developed for this compound, a dataset of its analogs with corresponding biological activity data would be required.

Table 1: Illustrative Data for a Hypothetical QSAR Study

| Compound ID | Molecular Descriptor 1 | Molecular Descriptor 2 | Biological Activity (IC50, µM) |

| Analog 1 | Value | Value | Value |

| Analog 2 | Value | Value | Value |

| Analog 3 | Value | Value | Value |

| This compound | Value | Value | Not Available |

This table is for illustrative purposes only, as no such data has been found for the specified compound.

Pharmacophore Generation and Optimization

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. This "pharmacophore" can then be used as a template to design new molecules with potentially improved activity. The generation of a pharmacophore model for this compound would necessitate knowledge of its biological target and a set of active analog molecules.

Table 2: Hypothetical Pharmacophoric Features

| Feature | Description | Present in this compound? |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond. | Yes (Nitrogen and Oxygen atoms) |

| Hydrogen Bond Donor | An atom that can donate a hydrogen bond. | Yes (Amine group) |

| Aromatic Ring | A flat, cyclic, conjugated system. | Yes (Ethoxypyridine ring) |

| Hydrophobic Group | A nonpolar group. | Yes (Ethyl group) |

This table represents a theoretical analysis of the compound's features, not the output of a specific pharmacophore modeling study.

Structure Activity Relationship Sar Studies of 1 5 Ethoxypyridin 3 Yl 1,4 Diazepane and Its Analogs

Impact of Substituents on the Pyridine (B92270) Moiety on Receptor Binding and Function

The nature and position of substituents on the pyridine ring can significantly alter the binding affinity and functional activity of ligands at their target receptors. For pyridine-containing compounds that target nicotinic acetylcholine receptors (nAChRs), substitutions on the pyridine ring have been shown to modulate affinity, efficacy, and subtype selectivity. nih.gov For instance, in a study on epibatidine analogs, the introduction of different substituents on the 2'-position of the pyridine ring resulted in a wide range of binding affinities and functional potencies. nih.gov

Specifically, analogs with bromo, fluoro, norchloro, and amino substitutions displayed varying degrees of selectivity for β2-containing nAChR subtypes over β4-containing subtypes. nih.gov The electronic and lipophilic properties of these substituents are thought to play a crucial role in these differences. researchgate.net For example, research on 6-substituted nicotine analogs indicated that lipophilic substituents at the 6-position of the pyridine ring could enhance nAChR affinity, although this effect is also modulated by the steric bulk of the substituent. researchgate.net

In the context of 1-(5-Ethoxypyridin-3-Yl)-1,4-Diazepane, the 5-ethoxy group is a key feature. SAR studies on analogous pyridine derivatives suggest that the size and electronics of this alkoxy group are important. For example, in a series of amino-3,5-dicyanopyridines, the presence of a 3-methoxyphenyl or 4-methoxyphenyl group was found to be favorable for binding to adenosine A1 receptors compared to their hydroxyl counterparts. nih.gov This suggests that an ether linkage, such as the ethoxy group in the title compound, can contribute positively to receptor interaction.

Table 1: Impact of Pyridine Ring Substituents on Receptor Affinity in Analogous Systems

| Analog System | Substituent | Receptor Subtype | Effect on Affinity |

|---|---|---|---|

| Epibatidine Analogs nih.gov | Bromo | β2 vs. β4 nAChRs | 4- to 55-fold greater for β2 |

| Epibatidine Analogs nih.gov | Fluoro | β2 vs. β4 nAChRs | 52- to 875-fold greater for β2 |

| Epibatidine Analogs nih.gov | Amino | β2 vs. β4 nAChRs | 10- to 115-fold greater for β2 |

| Nicotine Analogs researchgate.net | Lipophilic groups at 6-position | nAChRs | Increased affinity, modulated by steric size |

| Amino-3,5-dicyanopyridines nih.gov | Methoxy vs. Hydroxy | Adenosine A1 Receptor | Methoxy favored |

Influence of Diazepane Ring Modifications on Biological Profile

The seven-membered diazepane ring is a key structural feature that can be modified to alter the biological profile of a compound. While specific data on this compound is limited, studies on related 1,4-diazepane and 1,4-benzodiazepine systems provide valuable insights. The diazepine (B8756704) ring is generally more amenable to structural modifications compared to the fused aromatic ring in benzodiazepines. chemisgroup.us

The size of the heterocyclic ring is crucial for activity. For instance, in a study of sigma receptor ligands, a conformational expansion from a piperidine-based compound to a diazepane-containing derivative was explored. nih.gov This change in ring size can alter the spatial arrangement of key pharmacophoric features, leading to changes in receptor affinity and selectivity.

The placement of the nitrogen atoms within the seven-membered ring is also critical. The 1,4-disposition of the nitrogens in the diazepane ring of the title compound is a common motif in many biologically active molecules. This arrangement influences the conformational flexibility of the ring and the potential for hydrogen bonding interactions with the receptor.

Substituents on the nitrogen atoms of the diazepane ring can have a profound impact on the compound's biological activity. In the case of this compound, one nitrogen is substituted with the 5-ethoxypyridin-3-yl)methyl group, while the other is unsubstituted.

In another study on 1,4-diazepane derivatives targeting sigma-1 receptors, it was found that a cyclohexylmethyl or a butyl group were the preferred substituents in the 4-position, while a (substituted) benzyl moiety in the 1-position resulted in the highest sigma-1 affinity. researchgate.net This highlights the importance of the size and nature of the substituents on the diazepane nitrogens for achieving high affinity and selectivity.

Table 2: Influence of Substituents on Diazepane Nitrogens in Analogous Systems

| Compound Series | Substituent Position | Preferred Substituents | Target Receptor |

|---|---|---|---|

| 1,4-Diazepane Derivatives researchgate.net | 1-position | (Substituted) Benzyl | Sigma-1 |

| 1,4-Diazepane Derivatives researchgate.net | 4-position | Cyclohexylmethyl, Butyl | Sigma-1 |

Development of Predictive SAR Models and Pharmacophore Hypotheses

While specific predictive SAR models for this compound are not publicly available, the general principles of pharmacophore modeling can be applied based on its structural features and the SAR of analogous compounds. A pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring.

An aromatic feature: The pyridine ring itself.

A hydrogen bond donor/acceptor: The unsubstituted nitrogen of the diazepane ring.

A hydrophobic feature: The ethoxy group on the pyridine ring.

Defined spatial relationships: The relative positions of these features, dictated by the flexibility of the diazepane ring and the linker to the pyridine moiety.

Molecular modeling and docking studies are often used in conjunction with SAR to develop and refine these hypotheses, providing a clearer understanding of the interactions between the ligand and its receptor at a molecular level. chemisgroup.us

Correlation of Specific Structural Elements with Binding Affinity and Efficacy

Based on the analysis of analogous structures, several correlations between specific structural elements and biological activity can be inferred for this compound and its analogs:

The 5-Ethoxy Group: The presence of an alkoxy group at the 5-position of the pyridine ring is likely important for binding affinity. The size and lipophilicity of this group can be optimized to enhance interactions with a hydrophobic pocket in the receptor.

The Pyridine Nitrogen: The basicity of the pyridine nitrogen is a key factor. It can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the binding site.

The 1,4-Diazepane Ring: This seven-membered ring serves as a scaffold, holding the key pharmacophoric elements in the correct orientation for receptor binding. Its conformational flexibility is a critical determinant of activity.

The Unsubstituted Diazepane Nitrogen: The secondary amine in the diazepane ring can act as a hydrogen bond donor or acceptor, and its presence is likely crucial for the biological activity profile.

Role of Conformational Flexibility in Modulating SAR

The conformational flexibility of the 1,4-diazepane ring is a key factor in modulating the SAR of this class of compounds. The seven-membered ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net The specific conformation adopted upon binding to the receptor is the "bioactive conformation."

Studies on 1,4-benzodiazepines have shown that the non-planar diazepine ring can exist as a mixture of rapidly interconverting conformational enantiomers. researchgate.net The ability of the ring to adopt a specific conformation can be influenced by the substituents on the ring and the nitrogen atoms. For instance, bulky substituents can restrict the conformational freedom of the ring, potentially locking it into a more or less active conformation.

In the case of N,N-disubstituted-1,4-diazepane orexin receptor antagonists, NMR spectroscopy and X-ray crystallography revealed an unexpected low-energy twist-boat ring conformation that is stabilized by an intramolecular π-stacking interaction. nih.gov This suggests that understanding and controlling the conformational preferences of the diazepane ring is a critical aspect of designing potent and selective ligands.

Advanced Analytical Techniques for Research and Characterization of 1 5 Ethoxypyridin 3 Yl 1,4 Diazepane

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For 1-(5-Ethoxypyridin-3-Yl)-1,4-Diazepane, with a molecular formula of C₁₂H₁₉N₃O, the theoretical exact mass is calculated to be 221.152812238 Da. nih.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). In a typical analysis, the compound is ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. The ESI-HRMS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

The experimentally measured m/z value is then compared against the theoretical value. A close correlation between the two values, within a narrow tolerance window, provides strong evidence for the compound's elemental formula and corroborates its identity.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₉N₃O |

| Theoretical Exact Mass | 221.152812238 Da nih.gov |

| Theoretical Monoisotopic Mass | 221.152812238 Da nih.gov |

| Expected [M+H]⁺ Ion | 222.1606 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise atomic arrangement within a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full structural assignment for this compound would involve a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. Based on the structure, the spectrum is expected to show signals corresponding to the aromatic protons on the ethoxypyridine ring, the aliphatic protons of the diazepane ring, and the ethyl group of the ethoxy substituent.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing a map of the carbon skeleton.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to piece together fragments of the molecule. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethoxypyridine and diazepane moieties.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethoxy -CH₂- | ~4.0 (quartet) | ~64 |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| Pyridine (B92270) C2-H | ~8.0 | ~135 |

| Pyridine C4-H | ~7.2 | ~120 |

| Pyridine C6-H | ~8.1 | ~140 |

| Diazepane N-CH₂ | ~3.5 (multiplet) | ~55 |

| Diazepane N-CH₂ | ~3.0 (multiplet) | ~50 |

| Diazepane C-CH₂-C | ~1.9 (multiplet) | ~30 |

| Diazepane NH | Broad singlet | - |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical and research compounds. A reversed-phase HPLC method would likely be employed for this compound. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.

The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time-programmed gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Other Spectroscopic Characterization Techniques (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds within its structure. For instance, C-H stretching vibrations from the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. rsc.orgnih.gov The C-O stretching of the ethoxy group would likely produce a strong band in the 1050-1250 cm⁻¹ region. Vibrations associated with the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com The N-H stretching of the secondary amine in the diazepane ring would be visible as a band around 3300-3500 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The ethoxypyridine ring system in the target molecule acts as a chromophore. Pyridine itself typically exhibits absorption maxima (λmax) around 250-262 nm. researchgate.netnist.gov The presence of the ethoxy group, an auxochrome, may cause a slight shift in the absorption wavelength. This property is leveraged in HPLC for detection purposes.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyridine (B92270) and its derivatives is a cornerstone of medicinal chemistry, given their prevalence in pharmacologically active compounds. nih.govijarsct.co.in Future research into 1-(5-Ethoxypyridin-3-Yl)-1,4-Diazepane should prioritize the development of novel and sustainable synthetic pathways. Traditional methods for creating pyridine derivatives often involve harsh conditions, low yields, and environmentally hazardous reagents. ijarsct.co.in Green chemistry principles offer a more efficient and eco-friendly alternative.

Promising sustainable techniques include:

Microwave-Assisted Synthesis: This method has been shown to reduce reaction times from hours to minutes and improve product yields for pyridine derivatives. nih.gov

Multicomponent One-Pot Reactions: These reactions improve efficiency by combining several steps into a single procedure, reducing waste and cost. nih.govresearchgate.net

Green Catalysts: The use of reusable and environmentally benign catalysts, such as activated fly ash or heteropolyacids, can lead to high yields and simpler procedures. bhu.ac.innih.gov

Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force to drive reactions, offers an innovative approach to solvent-free synthesis, resulting in cleaner processes. ijarsct.co.in

By exploring these methodologies, the synthesis of this compound and its analogs can become more efficient, cost-effective, and environmentally responsible.

| Synthetic Method | Advantages | Relevant Scaffolds |

| Microwave-Assisted Synthesis | Short reaction times, excellent yields, pure products. nih.gov | Pyridine Derivatives. nih.gov |

| Multicomponent Reactions | High efficiency, low cost, reduced waste. nih.govresearchgate.net | Pyridine Derivatives. nih.gov |

| Green Catalysis | Reusable, high yield, less hazardous solvents. bhu.ac.innih.gov | Pyridine, 1,4-Diazepine Derivatives. bhu.ac.innih.gov |

| Mechanochemistry | Solvent-free, cleaner processes, fewer by-products. ijarsct.co.in | Pyridine Derivatives. ijarsct.co.in |

Identification and Characterization of Additional Biological Targets

The structural motifs of this compound, namely the pyridine and 1,4-diazepane rings, are present in numerous biologically active compounds, suggesting a broad potential for therapeutic applications. Pyridine-based structures are known to exhibit a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.netnih.gov Similarly, the 1,4-diazepane scaffold is a core component of compounds targeting the central nervous system, such as orexin receptor antagonists for sleep disorders. researchgate.netnih.gov

Future research should focus on identifying and validating the biological targets of this specific compound. A structure-based pharmacophore screening approach using in silico modeling could identify potential protein targets. nih.gov This computational screening can be followed by in vitro assays to confirm pharmacological activity. ijarsct.co.in By systematically screening the compound against various receptors, enzymes, and other biological macromolecules, novel therapeutic applications may be uncovered.

Integration of Multi-Omics Data with Structural and Computational Insights

To gain a comprehensive understanding of the biological effects of this compound, future studies should integrate multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of cellular responses to the compound. nygen.ionashbio.com

The integration of multi-omics can:

Elucidate Mechanisms of Action: Reveal dysregulated cellular pathways and disrupted signaling networks, providing a holistic view of the compound's effect. nygen.ionashbio.com

Identify Novel Targets: Highlight key proteins or pathways that are significantly affected by the compound, which may represent new therapeutic targets. frontlinegenomics.com

Discover Biomarkers: Uncover molecular signatures that can predict a patient's response to the compound, paving the way for precision medicine. nashbio.comnih.gov

Combining these large-scale biological datasets with structural information and computational modeling can accelerate target validation and reduce the risks associated with drug development. nygen.ioastrazeneca.com

| Omics Field | Application in Drug Discovery |

| Genomics | Identifies genetic variations influencing drug response. nashbio.com |

| Transcriptomics | Reveals changes in gene expression and dysregulated pathways. nashbio.comfrontlinegenomics.com |

| Proteomics | Analyzes protein expression and post-translational modifications. nashbio.comnih.gov |

| Metabolomics | Illuminates disruptions within biochemical networks. nashbio.com |

Rational Design of Analogs with Enhanced Selectivity and Potency

Once primary biological targets are identified, the rational design of analogs of this compound can be undertaken to improve its pharmacological properties. Computational methods can be used to evaluate how structural modifications to the diazepane or pyridine rings might enhance binding affinity and selectivity for the target. scienceopen.com

For instance, research on N,N-disubstituted 1,4-diazepanes has shown that conformational constraints can be designed to create potent orexin receptor antagonists. nih.gov Similarly, modifying the substituents on the pyridine ring can modulate the biological activity of pyridine-based compounds. nih.gov By systematically exploring the structure-activity relationships (SAR), new analogs with optimized potency, selectivity, and pharmacokinetic profiles can be developed. This process involves synthesizing a library of related compounds and evaluating their activity to identify the most promising candidates for further development. ijarsct.co.inmdpi.com

Development of Chemical Probes for Receptor Mapping and Mechanistic Studies

Developing chemical probes based on the this compound scaffold would be a valuable step in elucidating its biological function. These probes are created by modifying the parent compound to include a reporter group, such as a fluorescent dye, a radioactive isotope, or a photoaffinity label. acs.org

These tools can be used to:

Visualize and Map Receptors: Fluorescent probes allow for the direct visualization of target receptors in cells and tissues. nih.govmdpi.com

Quantify Receptor Binding: Radioligands are essential for conducting binding studies to determine the affinity of the compound for its receptor. nih.gov

Identify Target Proteins: Photoaffinity labeling enables the covalent cross-linking of the probe to its target protein, facilitating its identification and isolation through proteomic analysis. acs.org

The development of such probes would provide powerful tools for studying the distribution and function of the compound's biological targets in both in vitro and in vivo systems. acs.orgnih.gov

Q & A

Basic: What are the standard synthetic routes for 1-(5-ethoxypyridin-3-yl)-1,4-diazepane, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated pyridine derivatives (e.g., 5-ethoxy-3-bromopyridine) are reacted with 1,4-diazepane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF. Catalysts such as KI may enhance reactivity . Purification via normal-phase chromatography (e.g., 20% methanol in ethyl acetate) is critical for isolating the product . Yield optimization requires precise stoichiometric ratios, controlled temperatures (e.g., reflux at 80–110°C), and inert atmospheres to minimize side reactions. Evidence from similar diazepane derivatives shows yields ranging from 38% to 61%, depending on substituent electronic effects and steric hindrance .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity and substituent positions. For instance, the diazepane ring protons resonate at δ 2.1–3.5 ppm, while ethoxy groups appear as triplets near δ 1.3–1.5 ppm .

- Mass Spectrometry (MS) : LC/MS (e.g., M+H⁺ = 245.85) verifies molecular weight .

- Elemental Analysis : Matches empirical formula (C₁₂H₁₉N₃O) to theoretical values .

Discrepancies in spectral data may indicate impurities, necessitating iterative purification steps .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for neurokinin receptor modulation?

Methodological Answer:

SAR studies focus on:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring enhance receptor binding affinity, as seen in analogs like 1-(3-trifluoromethylphenyl)-1,4-diazepane (EC₅₀ = 67 nM) .

- Diazepane Ring Flexibility : Introducing substituents (e.g., chloro or fluoro benzyl groups) alters ring conformation, impacting receptor selectivity .

- Pharmacophore Mapping : Computational docking (e.g., using AutoDock Vina) identifies key interactions with neurokinin-1 receptor residues, such as hydrogen bonding with Gln165 .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Exact exchange terms improve thermochemical accuracy (e.g., ±2.4 kcal/mol error in atomization energies) .

- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water) evaluate conformational stability of the diazepane ring .

- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites, guiding derivatization strategies .

Advanced: How can researchers resolve contradictions in biological activity data across different synthetic batches?

Methodological Answer:

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities; ≥95% purity is required for reliable bioassays .

- Crystallography : Single-crystal X-ray diffraction confirms stereochemical consistency .

- Dose-Response Reproducibility : Validate activity in orthogonal assays (e.g., cAMP inhibition vs. calcium flux) to rule out batch-specific artifacts .

Basic: Which analytical techniques are critical for characterizing the stability of this compound under varying pH and temperature?

Methodological Answer:

- Stability-Indicating HPLC : Monitor degradation products under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (onset ~200°C) .

- pH-Dependent Solubility : Use shake-flask methods in buffers (pH 1–10) to identify optimal storage conditions .

Advanced: What experimental strategies are used to evaluate the compound’s interaction with GABA or neurokinin receptors?

Methodological Answer:

- Radioligand Binding Assays : Compete with ³H-labeled ligands (e.g., ³H-SR142801 for NK1 receptors) to measure IC₅₀ values .

- Patch-Clamp Electrophysiology : Assess functional modulation of GABAₐ receptor currents in transfected HEK293 cells .

- β-Arrestin Recruitment Assays : Use BRET-based systems to quantify receptor activation/inhibition kinetics .

Advanced: How can synthetic routes be optimized for scalability without compromising enantiomeric purity?

Methodological Answer:

- Catalyst Screening : Chiral catalysts (e.g., BINAP-Pd complexes) improve stereoselectivity in coupling reactions .

- Continuous Flow Chemistry : Enhances reproducibility and reduces reaction times (e.g., microreactors for diazepane ring formation) .

- Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical process parameters (CPPs) like temperature and solvent ratios .

Advanced: What methodologies are employed in pharmacological profiling to assess the compound’s therapeutic potential?

Methodological Answer:

- In Vitro ADMET : Cytochrome P450 inhibition (e.g., CYP3A4), plasma protein binding (equilibrium dialysis), and Caco-2 permeability assays .

- In Vivo PK Studies : Rodent models evaluate bioavailability, half-life, and brain penetration via LC-MS/MS quantification .

- Toxicogenomics : RNA-seq identifies off-target gene expression changes in hepatocytes .

Basic: How does the ethoxy group in this compound influence its chemical reactivity and stability?

Methodological Answer:

- Electron-Donating Effect : The ethoxy group increases pyridine ring electron density, enhancing susceptibility to electrophilic substitution .

- Hydrolytic Stability : Under acidic conditions (pH < 3), the ethoxy group may undergo cleavage, necessitating pH-controlled formulations .

- Steric Effects : Ethoxy’s bulkiness may hinder π-π stacking in receptor binding, as observed in SAR comparisons with smaller substituents (e.g., -OCH₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.